2-(1-methyl-1H-imidazol-5-yl)acetaldehyde
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Overview
Description
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its potential neurotoxic properties and its role as a histamine metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole. This method typically requires the use of a Grignard reagent, such as phenylmagnesium bromide, to facilitate the reaction . Another method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-imidazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-imidazol-5-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its role as a histamine metabolite and its potential neurotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of various materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde involves its interaction with molecular targets in the body. As a histamine metabolite, it may influence histamine receptors and pathways, potentially leading to neurotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: This compound is similar in structure but contains a carboxylic acid group instead of an aldehyde group.
1-Methyl-5-nitro-1H-imidazole-2-methanol: Another related compound with a nitro group and a hydroxymethyl group.
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is unique due to its specific functional groups and its role as a histamine metabolite. Its potential neurotoxic effects and applications in scientific research further distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |
InChI Key |
RNTINUZQAGELJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC=O |
Origin of Product |
United States |
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